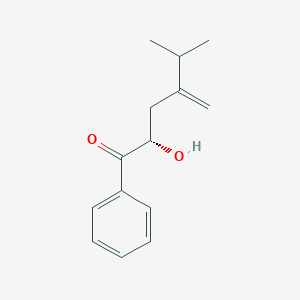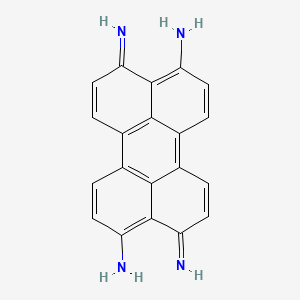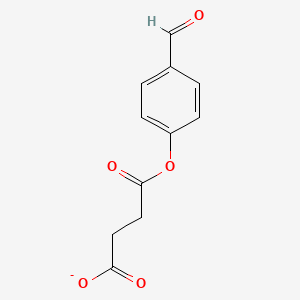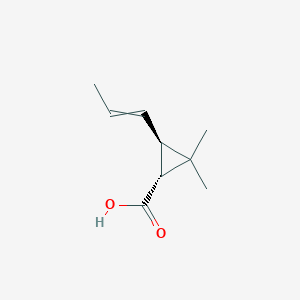![molecular formula C14H12O4S B14257202 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole CAS No. 185543-31-1](/img/structure/B14257202.png)
2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C14H12O4S It is a derivative of benzenesulfonic acid and benzodioxole, featuring a sulfonyl group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole typically involves the reaction of benzenesulfonyl chloride with 2H-1,3-benzodioxole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzenesulfonyl chloride and 2H-1,3-benzodioxole.
Catalyst: A base such as triethylamine or pyridine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.
2-Methylbenzenesulfonyl chloride: A similar compound with a methyl group attached to the benzene ring.
Benzenesulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl group.
Uniqueness
2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is unique due to the presence of both a benzenesulfonyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
185543-31-1 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O4S/c15-19(16,11-6-2-1-3-7-11)10-14-17-12-8-4-5-9-13(12)18-14/h1-9,14H,10H2 |
InChI Key |
XLAVYUONZWEOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)




![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)

![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)

![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
